



# Application of M1 (61-72) Peptide in Influenza Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza Matrix Protein (61-72)

Cat. No.: B13923647 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The influenza virus matrix protein 1 (M1) is a highly conserved internal protein, making it a prime target for the development of universal influenza vaccines that aim to elicit cross-protective T-cell mediated immunity. Unlike surface antigens like hemagglutinin (HA) and neuraminidase (NA), which are subject to rapid antigenic drift and shift, the M1 protein exhibits a high degree of sequence conservation across different influenza A virus strains. This conservation makes it an attractive target for vaccines designed to induce long-lasting, broad-spectrum protection.

This document focuses on the application of a specific M1-derived peptide, M1 (61-72) with the sequence GFVFTLTVPSER, in influenza vaccine research. This peptide has been identified as a CD4+ T-cell epitope restricted by the human leukocyte antigen (HLA) allele HLA-DRB1\*04:01[1]. CD4+ T-cells play a crucial role in orchestrating the adaptive immune response, including providing help to B-cells for antibody production and promoting the development and function of cytotoxic CD8+ T-lymphocytes (CTLs) that clear virus-infected cells.

These application notes provide an overview of the potential use of the M1 (61-72) peptide in vaccine formulations, along with detailed protocols for its synthesis, vaccine formulation, and the evaluation of its immunogenicity and efficacy in preclinical models. While direct quantitative



data for a standalone M1 (61-72) vaccine is limited in publicly available literature, the provided data tables are illustrative examples based on typical results observed for conserved influenza peptide vaccines and serve to guide researchers in their experimental design and data interpretation.

# Data Presentation: Illustrative Immunogenicity and Efficacy Data

The following tables present hypothetical but representative quantitative data that could be expected from preclinical studies of an M1 (61-72)-based vaccine. These are intended for illustrative purposes to guide experimental design and data analysis.

Table 1: Immunogenicity of an Adjuvanted M1 (61-72) Peptide Vaccine in HLA-DRB1\*04:01 Transgenic Mice

| Group                            | Antigen Stimulation | Mean IFN-y Spot<br>Forming Units (SFU)<br>per 106 Splenocytes<br>± SD | Percentage of M1<br>(61-72)-Specific<br>CD4+ T-cells (IFN-<br>y+) ± SD |
|----------------------------------|---------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------|
| M1 (61-72) Vaccine +<br>Adjuvant | M1 (61-72) Peptide  | 250 ± 45                                                              | 1.5 ± 0.3                                                              |
| Adjuvant Control                 | M1 (61-72) Peptide  | 15 ± 8                                                                | 0.1 ± 0.05                                                             |
| M1 (61-72) Vaccine +<br>Adjuvant | Irrelevant Peptide  | 10 ± 5                                                                | 0.08 ± 0.04                                                            |

SD: Standard Deviation

Table 2: Protective Efficacy of an M1 (61-72) Peptide Vaccine in HLA-DRB1\*04:01 Transgenic Mice Following Influenza A Virus Challenge



| Group                            | Mean Lung Viral<br>Titer (log10<br>TCID50/g) ± SD | Mean Weight Loss<br>(%) on Day 7 Post-<br>Challenge ± SD | Survival Rate (%) |
|----------------------------------|---------------------------------------------------|----------------------------------------------------------|-------------------|
| M1 (61-72) Vaccine +<br>Adjuvant | 3.5 ± 0.8                                         | 8 ± 3                                                    | 100               |
| Adjuvant Control                 | 6.2 ± 0.5                                         | 25 ± 5                                                   | 20                |
| Naive (No<br>Vaccination)        | 6.5 ± 0.6                                         | 28 ± 4                                                   | 0                 |

TCID50: 50% Tissue Culture Infectious Dose; SD: Standard Deviation

# Experimental Protocols M1 (61-72) Peptide Synthesis and Purification

Objective: To synthesize and purify the M1 (61-72) peptide (GFVFTLTVPSER) for use in vaccine formulations and immunological assays.

#### Materials:

- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- HBTU/HOBt or HATU as coupling reagents
- Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)

# Methodological & Application





- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether
- High-performance liquid chromatography (HPLC) system with a C18 column
- Mass spectrometer

#### Protocol:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF with a coupling reagent (e.g., HBTU/HOBt) and DIEA. Add the mixture to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.
- Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (E-S-P-V-T-L-T-F-V-G).
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.



- Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reversephase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: Confirm the purity and identity of the purified peptide by analytical HPLC and mass spectrometry.
- Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder and store at -20°C or -80°C.

# **Vaccine Formulation with Adjuvant**

Objective: To formulate the M1 (61-72) peptide with a suitable adjuvant to enhance its immunogenicity.

#### Materials:

- Lyophilized M1 (61-72) peptide
- Sterile, endotoxin-free phosphate-buffered saline (PBS)
- Adjuvant (e.g., AddaVax™, a squalene-based oil-in-water nano-emulsion similar to MF59)
- Sterile vials
- Vortex mixer

#### Protocol:

- Peptide Reconstitution: Reconstitute the lyophilized M1 (61-72) peptide in sterile PBS to a stock concentration of 1 mg/mL. Ensure complete dissolution by gentle vortexing.
- Adjuvant Preparation: If using a pre-formulated adjuvant like AddaVax™, allow it to come to room temperature.
- Vaccine Formulation: In a sterile vial, mix the M1 (61-72) peptide solution with the adjuvant at a 1:1 volume ratio. For example, to prepare 100 μL of vaccine, mix 50 μL of the 1 mg/mL peptide solution with 50 μL of AddaVax™.



- Emulsification: Gently vortex the mixture for 1-2 minutes to form a stable emulsion.
- Storage: Use the formulated vaccine immediately or store at 2-8°C for a short period as recommended by the adjuvant manufacturer. Do not freeze.

# Immunization of HLA-DRB1\*04:01 Transgenic Mice

Objective: To immunize HLA-DRB1\*04:01 transgenic mice to elicit an M1 (61-72)-specific T-cell response.

#### Materials:

- HLA-DRB1\*04:01 transgenic mice (6-8 weeks old)
- M1 (61-72) peptide vaccine formulation
- Adjuvant control (adjuvant mixed with PBS)
- Syringes and needles for subcutaneous or intramuscular injection
- · Animal handling and restraint equipment

#### Protocol:

- Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.
- Group Allocation: Randomly divide the mice into experimental groups (e.g., Vaccine group, Adjuvant control group, Naive group).
- Primary Immunization (Day 0): Inject each mouse in the vaccine group with 100 μL of the M1 (61-72) vaccine formulation (containing a specific dose of peptide, e.g., 50 μg) via the subcutaneous or intramuscular route. Inject the adjuvant control group with 100 μL of the adjuvant-PBS mixture.
- Booster Immunization (Day 14): Administer a booster immunization with the same formulations and route as the primary immunization.



- Monitoring: Monitor the animals regularly for any adverse reactions at the injection site and for their general health.
- Sample Collection: At a predetermined time point after the final immunization (e.g., 1-2 weeks), euthanize a subset of mice for immunological analysis (e.g., splenocyte isolation for ELISPOT and ICS assays).

# IFN-y ELISPOT Assay for M1 (61-72)-Specific T-cells

Objective: To quantify the number of M1 (61-72)-specific, IFN-y-secreting T-cells in immunized mice.

#### Materials:

- ELISPOT plates pre-coated with anti-mouse IFN-y antibody
- · Splenocytes from immunized and control mice
- M1 (61-72) peptide
- Irrelevant control peptide
- Concanavalin A (Con A) or anti-CD3/CD28 antibodies (positive control)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-alkaline phosphatase (ALP) conjugate
- BCIP/NBT substrate
- ELISPOT plate reader

#### Protocol:

• Splenocyte Isolation: Isolate splenocytes from immunized and control mice under sterile conditions and prepare a single-cell suspension.



- Cell Plating: Seed 2 x 105 to 4 x 105 splenocytes per well into the pre-coated ELISPOT plate.
- Antigen Stimulation: Add the M1 (61-72) peptide to the appropriate wells at a final concentration of 1-10 μg/mL. Use an irrelevant peptide as a negative control and Con A as a positive control.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Washing: Wash the plate to remove cells, and then add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the plate and add streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the appearance of dark purple spots. Stop the reaction by washing with distilled water.
- Analysis: Allow the plate to dry completely and count the spots using an ELISPOT reader.
   Express the results as spot-forming units (SFU) per million splenocytes.

# Intracellular Cytokine Staining (ICS) for M1 (61-72)-Specific CD4+ T-cells

Objective: To identify and quantify M1 (61-72)-specific CD4+ T-cells producing IFN-y by flow cytometry.

#### Materials:

- Splenocytes from immunized and control mice
- M1 (61-72) peptide
- Brefeldin A (Golgi transport inhibitor)
- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-y



- Fixation/Permeabilization buffer
- Flow cytometer

#### Protocol:

- Cell Stimulation: In a 96-well plate, stimulate 1-2 x 106 splenocytes per well with the M1 (61-72) peptide (1-10 μg/mL) for 6 hours at 37°C. Add Brefeldin A for the last 4-5 hours of incubation.
- Surface Staining: Wash the cells and stain with Fc block, followed by a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Stain the cells with the anti-IFN-y antibody for 30 minutes at 4°C.
- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
- Analysis: Gate on the CD4+ T-cell population (CD3+, CD4+) and determine the percentage of cells that are positive for IFN-γ.

## **Influenza Virus Challenge Study**

Objective: To evaluate the protective efficacy of the M1 (61-72) peptide vaccine against influenza virus challenge in immunized mice.

#### Materials:

- Immunized and control mice
- Mouse-adapted influenza A virus strain
- Anesthetic (e.g., isoflurane)
- Equipment for intranasal inoculation



- · Balance for daily weight measurement
- Materials for lung tissue harvesting and viral load titration (e.g., TCID50 assay or qPCR)

#### Protocol:

- Challenge: At a specified time post-vaccination (e.g., 2-4 weeks), lightly anesthetize the mice and challenge them intranasally with a lethal or sub-lethal dose of a mouse-adapted influenza A virus.
- Monitoring: Monitor the mice daily for 14 days for weight loss, clinical signs of illness, and survival.
- Viral Load Determination: At a peak time of viral replication (e.g., day 4-5 post-challenge), euthanize a subset of mice from each group and harvest the lungs to determine the viral load by TCID50 assay on MDCK cells or by quantitative real-time PCR (qRT-PCR).
- Data Analysis: Compare the weight loss curves, survival rates, and lung viral titers between the vaccinated and control groups to determine the protective efficacy of the vaccine.

# Mandatory Visualizations Signaling Pathway: CD4+ T-Cell Activation by M1 (61-72) Peptide













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application of M1 (61-72) Peptide in Influenza Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13923647#application-of-m1-61-72-in-influenza-vaccine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com